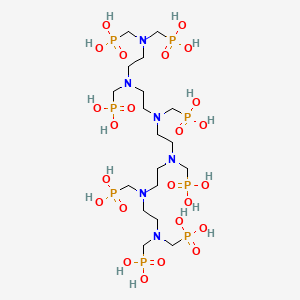
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid is a complex organic compound known for its unique structure and versatile applications. This compound belongs to the class of phosphonic acids and derivatives, characterized by the presence of multiple phosphonic acid groups attached to a tetraazatetradecane backbone.
Vorbereitungsmethoden
The synthesis of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves multiple steps. The process typically starts with the preparation of the tetraazatetradecane backbone, followed by the introduction of phosphonomethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct attachment of functional groups. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, resulting in different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of metal poisoning and as a component in drug delivery systems.
Industry: It is used in industrial processes, including water treatment and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid involves its ability to chelate metal ions. The multiple phosphonic acid groups can bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent metal ion-induced oxidative damage. The molecular targets include various metal ions and enzymes involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ((3,6,9,12-Tetrakis(phosphonomethyl)-3,6,9,12-tetraazatetradecane-1,14-diyl)bis(nitrilobis(methylene)))tetrakisphosphonic acid include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with multiple carboxyl and amine groups.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups. The uniqueness of this compound lies in its multiple phosphonic acid groups, which provide stronger and more stable metal ion chelation compared to other similar compounds.
Eigenschaften
CAS-Nummer |
35277-23-7 |
|---|---|
Molekularformel |
C18H52N6O24P8 |
Molekulargewicht |
984.4 g/mol |
IUPAC-Name |
[2-[bis(phosphonomethyl)amino]ethyl-[2-[2-[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C18H52N6O24P8/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48) |
InChI-Schlüssel |
VFRQPCYDJZQZPV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


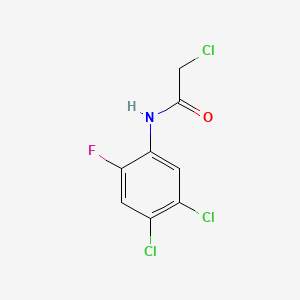
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
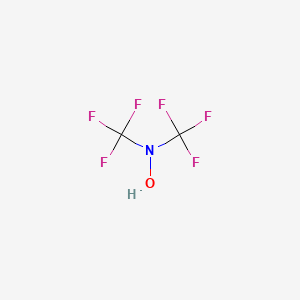
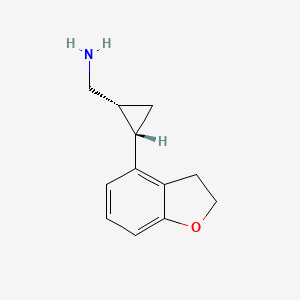
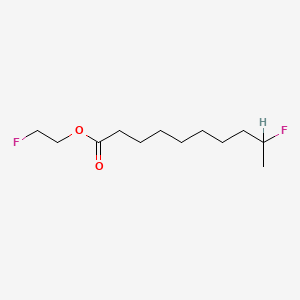
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13423108.png)
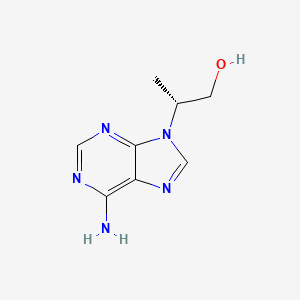
![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)
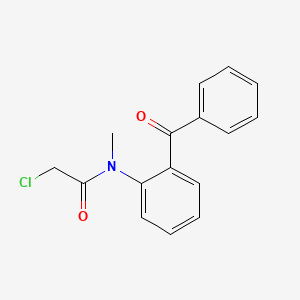
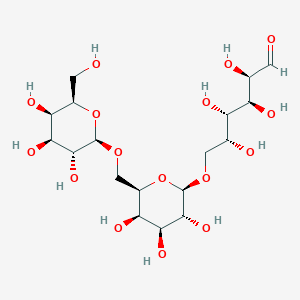
![3-amino-2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13423115.png)
![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)

